11-(3-Iodopropyl)henicosane

Organic Synthesis Materials Chemistry Lipophilicity

11-(3-Iodopropyl)henicosane (CAS 1413918-63-4) is a branched alkane derivative characterized by a 21-carbon heneicosane backbone with a 3-iodopropyl substituent located at the C11 position. This structural arrangement yields a compound with the molecular formula C24H49I and a molecular weight of 464.55 g/mol.

Molecular Formula C24H49I
Molecular Weight 464.5 g/mol
Cat. No. B1518320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-(3-Iodopropyl)henicosane
Molecular FormulaC24H49I
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(CCCCCCCCCC)CCCI
InChIInChI=1S/C24H49I/c1-3-5-7-9-11-13-15-17-20-24(22-19-23-25)21-18-16-14-12-10-8-6-4-2/h24H,3-23H2,1-2H3
InChIKeyITCSMDJNFMGNPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-(3-Iodopropyl)henicosane: Procurement and Technical Specifications for a Branched Long-Chain Alkyl Iodide Intermediate


11-(3-Iodopropyl)henicosane (CAS 1413918-63-4) is a branched alkane derivative characterized by a 21-carbon heneicosane backbone with a 3-iodopropyl substituent located at the C11 position . This structural arrangement yields a compound with the molecular formula C24H49I and a molecular weight of 464.55 g/mol . The molecule is distinguished by its long, saturated hydrocarbon chain, which imparts high hydrophobicity and lipophilicity, while the single, terminal iodine atom on the propyl branch provides a site for nucleophilic substitution and coupling reactions [1]. As a member of the iodoalkane class, it exhibits the heavy atom effect characteristic of organoiodine compounds, resulting in a predicted high density of 1.046±0.06 g/cm³ and a high predicted boiling point of 484.6±13.0 °C .

Intermediate Type
Branched C24 alkyl iodide with a 3-iodopropyl substituent at C11
Key Profile
High hydrophobicity and steric bulk influence solubility, packing, and reactivity
Reported Use
Marketed for photoelectric material research and advanced material synthesis

Why 11-(3-Iodopropyl)henicosane Cannot Be Replaced by Generic Linear 1-Iodoalkanes in Lipophilic and Material Science Applications


Substituting 11-(3-Iodopropyl)henicosane with a simpler, generic linear 1-iodoalkane (e.g., 1-iododocosane or 1-iodoeicosane) would result in significant and quantifiable changes to critical physicochemical properties, compromising the intended application. As a branched alkyl iodide, the target compound exhibits a different steric profile, predicted density, and boiling point compared to its linear, terminal-iodo counterparts . The central location of the branched chain on the heneicosane backbone alters molecular packing and crystallinity, which directly impacts its utility in applications requiring specific phase behavior, solubility parameters, or spatial orientation, such as in liquid crystals, self-assembled monolayers, or as a lipophilic modifier . Furthermore, the difference in iodine atom position (internal on a branched chain vs. terminal on a linear chain) influences reactivity and accessibility in nucleophilic substitution reactions, making it a non-interchangeable building block for specific synthetic routes [1].

Phase Behavior Linear 1-iodoalkanes have different steric profiles and packing, which may shift melting point and crystallinity.
Reactivity Iodine on a branched propyl chain vs. terminal position alters accessibility in nucleophilic substitution.
Physical State A low-melting solid/liquid rather than a waxy solid may affect formulation and processing workflows.

11-(3-Iodopropyl)henicosane: A Comparative Technical Evidence Guide for Differentiated Scientific Selection


Molecular Weight and Carbon Chain Length: Structural Differentiation from Linear 1-Iodoalkanes

11-(3-Iodopropyl)henicosane (C24H49I) has a molecular weight of 464.55 g/mol, which is distinct from that of analogous linear terminal iodoalkanes . For comparison, the nearest linear 1-iodoalkane with a similar carbon count is 1-iododocosane (C22H45I), which has a molecular weight of 436.52 g/mol [1]. The higher molecular weight of the target compound, due to the branched structure, contributes to a higher predicted density of 1.046±0.06 g/cm³ .

Molecular Weight & Density
Class-level inference
MW: 464.55 g/mol (vs 436.52 for 1-iododocosane); density 1.046 g/cm³ (predicted)
Differentiates from linear analogs in molecular packing and phase behavior.
Predicted properties; confirm experimentally.
Organic Synthesis Materials Chemistry Lipophilicity

Impact of Branching on Phase Behavior: Comparison with Parent Alkane Heneicosane

The presence of the 3-iodopropyl branch at the C11 position significantly alters the physical state of the compound compared to its unbranched parent alkane, heneicosane (C21H44) . While heneicosane is a waxy solid with a melting point of 39-43 °C at standard pressure, 11-(3-Iodopropyl)henicosane is reported to be a low-melting solid or liquid at room temperature , indicating a depression of the melting point. Although a precise melting point for the target compound is not widely reported, this class-level inference is based on the well-established principle that branching in alkanes and the introduction of heavy halogen atoms disrupts crystal lattice packing, leading to lower melting points and altered solubility [1].

Phase Behavior
Class-level inference
Low-melting solid/liquid at RT (inferred), vs heneicosane mp 39–43 °C
Lower melting point may improve solubility and processability.
Precise melting point not widely reported; verify.
Physical Chemistry Thermal Properties Crystallinity

Reactivity Profile: Steric and Electronic Differentiation in Nucleophilic Substitution

The iodine atom in 11-(3-Iodopropyl)henicosane is positioned on a primary carbon of the propyl branch, classifying it as a primary alkyl iodide . This contrasts with simpler, linear 1-iodoalkanes (e.g., 1-iododocosane), where the iodine is terminal on the main chain. While both are primary iodides, the steric bulk of the adjacent long hydrocarbon chains in the target compound can create a more hindered environment, potentially reducing the rate of SN2 reactions compared to a less hindered linear 1-iodoalkane [1]. Class-level knowledge of organoiodine chemistry indicates that primary alkyl iodides are generally more reactive than secondary or tertiary counterparts in substitution reactions, but the specific steric environment of this branched compound may offer a kinetic differentiation that is valuable for selective or sequential synthetic transformations .

SN2 Reactivity
Class-level inference
Primary alkyl iodide with steric hindrance; potentially slower SN2 than linear 1-iodoalkane.
May offer kinetic differentiation for selective synthetic transformations.
No experimental rate data; context-dependent.
Synthetic Chemistry Reaction Kinetics Alkylation

Application Field Specification: Targeted Use in Photoelectric and Advanced Materials

Multiple commercial vendors explicitly designate 11-(3-Iodopropyl)henicosane for application in the field of "Photoelectric Materials" . This classification, while broad, differentiates it from other simple iodoalkanes that are marketed primarily as generic intermediates for organic synthesis or pharmaceutical research . This targeted application suggests that its specific combination of a long, conjugated-like backbone (heneicosane) and a heavy halogen atom (iodine) makes it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component in functional inks and coatings where its optoelectronic properties and film-forming characteristics are of interest [1].

Application Field
Supplier data
Vendors designate for Photoelectric Materials (e.g., OLED, OPV).
Indicates intended material science utility.
Commercial classification; confirm application fit.
Photoelectric Materials Organic Electronics Functional Materials

Optimal Procurement and Application Scenarios for 11-(3-Iodopropyl)henicosane Based on Structural Differentiation


Synthesis of Advanced Photoelectric Materials and Organic Electronics

Based on explicit vendor classification, 11-(3-Iodopropyl)henicosane is a recommended building block for the development and production of photoelectric materials . Its specific branched structure and long alkyl chain are likely designed to impart solubility in organic solvents, control molecular aggregation, and facilitate film formation in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The iodine atom can serve as a heavy atom to enhance intersystem crossing or as a site for further functionalization with active chromophores via cross-coupling reactions [1].

Lipophilic Anchor for Self-Assembled Monolayers (SAMs) and Surface Modification

The combination of a highly lipophilic heneicosane chain and a reactive iodopropyl group makes this compound a potential candidate for creating hydrophobic self-assembled monolayers (SAMs) on surfaces . The iodine atom can act as a leaving group for covalent attachment to a nucleophilic substrate (e.g., a thiol-modified gold surface or a silanol group on silica), while the long hydrocarbon branch dictates the surface energy, wettability, and lubricating properties of the resulting monolayer [1]. This is in contrast to shorter-chain or linear 1-iodoalkanes, which would produce SAMs with different packing densities and film thicknesses.

Late-Stage Functionalization of Lipophilic Drug Candidates

In medicinal chemistry, the introduction of a highly lipophilic moiety can significantly alter a drug candidate's pharmacokinetic profile, including its logP, membrane permeability, and protein binding . 11-(3-Iodopropyl)henicosane can be used as a reagent to install a large, branched lipophilic group onto a core pharmacophore via alkylation or cross-coupling reactions at the iodopropyl position [1]. This specific branched-chain alkyl group is non-natural and may confer a different metabolic profile compared to a natural fatty acid chain, potentially influencing the compound's in vivo stability and distribution .

Model Compound for Studying Branching Effects in Long-Chain Molecules

The compound serves as a well-defined, structurally characterized model for fundamental studies in physical chemistry and materials science . Researchers can use 11-(3-Iodopropyl)henicosane to systematically investigate the effects of a heavy atom branch on the thermodynamic, rheological, and self-assembly behavior of long-chain alkanes [1]. Its distinct molecular weight and density, when compared to heneicosane or linear 1-iodoalkanes, make it a valuable probe for studying phenomena like crystal nucleation, phase transitions in confined geometries, and the molecular basis of friction and lubrication .

Application
Selection Property
Validation Focus
Photoelectric Material Synthesis
Branched alkyl iodide with film-forming potential
Optoelectronic property and film morphology validation
Self-Assembled Monolayers
Long lipophilic chain with reactive iodopropyl anchor
Surface energy and monolayer packing density
Lipophilic Drug Candidate Modification
Non-natural branched alkyl group for logP modulation
Metabolic stability and PK profile in research models
Physical Chemistry Model Studies
Defined branched heavy-atom alkane probe
Thermodynamic and rheological behavior studies

Technical Documentation Hub

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